molecular formula C10H18O B14415868 2-Hexylideneoxolane CAS No. 84254-10-4

2-Hexylideneoxolane

Cat. No.: B14415868
CAS No.: 84254-10-4
M. Wt: 154.25 g/mol
InChI Key: GIROVIKDRVUXHR-UHFFFAOYSA-N
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Description

2-Hexylideneoxolane is an organic compound with the molecular formula C10H18O. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom. The structure of this compound includes a hexylidene group attached to the oxolane ring, making it a unique compound with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexylideneoxolane can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a hexylidene halide with a Grignard reagent, followed by cyclization, can yield this compound . Another method involves the oxidation of alkenes to form the corresponding aldehydes, which can then undergo cyclization to form the oxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes, such as ozonolysis of alkenes, followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hexylideneoxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexylideneoxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylideneoxolane involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group instead of a hexylidene group.

    Tetrahydrofuran (THF): Another cyclic ether with a similar structure but without the hexylidene group.

    2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with similar properties

Uniqueness

2-Hexylideneoxolane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexylidene group provides additional hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

84254-10-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-hexylideneoxolane

InChI

InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h7H,2-6,8-9H2,1H3

InChI Key

GIROVIKDRVUXHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C1CCCO1

Origin of Product

United States

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